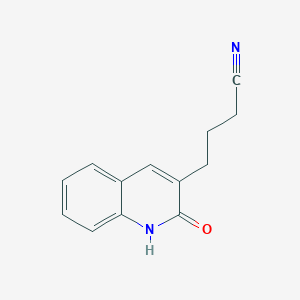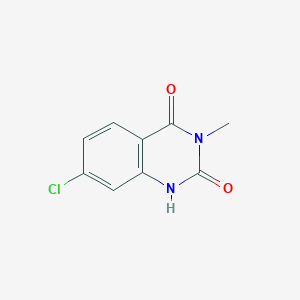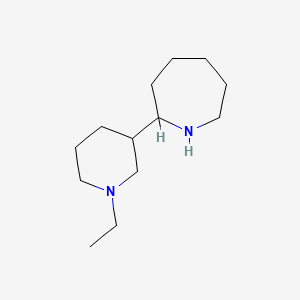![molecular formula C14H11NO B11892308 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)
2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a hydroxyl group at the 2’ position, a methyl group at the 5’ position, and a nitrile group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of one of the biphenyl components. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Another method involves the direct cyanation of a suitable biphenyl precursor. This can be achieved using reagents such as copper(I) cyanide in the presence of a suitable ligand and base. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination or concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-carboxaldehyde.
Reduction: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxy-[1,1’-biphenyl]-4-carbonitrile: Lacks the methyl group at the 5’ position, resulting in different chemical properties and reactivity.
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior and applications.
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-amine: Contains an amine group instead of a nitrile group, which affects its reactivity and potential biological activity.
Uniqueness
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups.
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO/c1-10-2-7-14(16)13(8-10)12-5-3-11(9-15)4-6-12/h2-8,16H,1H3 |
InChI Key |
BDAPGIBZTDIWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)





![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)
![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)



